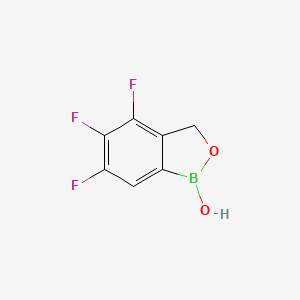

4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol

Description

Properties

CAS No. |

651326-79-3 |

|---|---|

Molecular Formula |

C7H4BF3O2 |

Molecular Weight |

187.91 g/mol |

IUPAC Name |

4,5,6-trifluoro-1-hydroxy-3H-2,1-benzoxaborole |

InChI |

InChI=1S/C7H4BF3O2/c9-5-1-4-3(2-13-8(4)12)6(10)7(5)11/h1,12H,2H2 |

InChI Key |

KZPWLOAEMJPCHA-UHFFFAOYSA-N |

Canonical SMILES |

B1(C2=CC(=C(C(=C2CO1)F)F)F)O |

Origin of Product |

United States |

Preparation Methods

Boronation of Fluorinated Aromatic Precursors

One common approach is the palladium-catalyzed borylation of fluorinated aryl halides or triflates to install boronate esters, which are then cyclized to benzoxaboroles.

Cyclization to Benzoxaborole Core

Cyclization to form the benzoxaborole ring is often carried out by intramolecular condensation of boronate esters with adjacent hydroxyl or aldehyde groups, sometimes facilitated by acidic or basic conditions.

Purification and Characterization

Purification is generally achieved by:

- Silica gel column chromatography using chloroform/methanol/water/acetic acid solvent systems.

- Reverse phase chromatography for polar fluorinated compounds.

- Precipitation from methanol/ether mixtures to isolate solid products.

Characterization includes NMR spectroscopy, HPLC purity analysis, and mass spectrometry to confirm structure and purity.

Comparative Data Table of Key Preparation Steps

In-Depth Research Findings and Analysis

- The use of trifluoromethanesulfonic anhydride (Tf2O) to convert hydroxybenzaldehydes into triflates is a critical step enabling subsequent palladium-catalyzed borylation with high efficiency and selectivity.

- Palladium-catalyzed borylation with bis(pinacolato)diboron is a robust method to introduce boronate groups onto aromatic rings bearing electron-withdrawing trifluoro substituents, facilitating downstream cyclization to benzoxaboroles.

- Reduction with sodium borohydride (NaBH4) in methanol followed by acidification is effective to convert boronate esters into benzoxaborol-1-ols, though the presence of fluorine substituents can influence reaction rates and yields.

- Alternative reductive cyclization using sodium cyanoborohydride (NaBH3CN) in DMF provides access to benzoxaborole derivatives but often with lower yields, suggesting optimization is required for fluorinated substrates.

- The nucleophilic aromatic substitution of halogenated fluorobenzonitriles with benzoxaborole diols under basic conditions in DMSO yields substituted benzoxaboroles, demonstrating the versatility of the benzoxaborole scaffold for functionalization.

Summary and Recommendations for Synthesis

- Starting from fluorinated hydroxybenzaldehydes, the preparation of 4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol involves triflation, palladium-catalyzed borylation, and reductive cyclization.

- The triflation step is high-yielding and crucial for enabling borylation.

- Pd-catalyzed borylation with bis(pinacolato)diboron is efficient and widely applicable.

- Reduction and cyclization to the benzoxaborole core can be performed by NaBH4 or NaBH3CN, with NaBH4 generally providing better yields.

- Purification by silica gel chromatography and precipitation techniques ensures high purity.

- Optimization of reaction times, temperatures, and reagent stoichiometries is recommended to maximize yields, especially in fluorinated systems.

Chemical Reactions Analysis

4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms, often involving hydride donors.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organoboron compounds.

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme inhibition and protein interactions.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit the activity of certain enzymes by forming stable complexes with them, thereby blocking their catalytic functions . This inhibition can disrupt essential biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Benzoxaboroles

Key Observations :

Key Observations :

- Synthesis Complexity : AN2690’s synthesis involves sequential boronation and reduction steps, while trifluoro derivatives may require specialized fluorination techniques .

- Thermal Stability : AN2690’s high melting point (135–136°C) suggests strong intermolecular interactions, which may differ in the trifluoro analog due to altered packing .

Key Observations :

- Fluorine Position Matters : AN2690’s 5-fluoro substitution is critical for antifungal efficacy, suggesting that trifluoro substitution may alter target binding or spectrum .

- Toxicity Trends: Brominated analogs show reduced cytotoxicity compared to non-halogenated precursors, implying that fluorination may similarly modulate toxicity .

Mechanistic Insights

- Target Interaction : AN2690 inhibits fungal leucyl-tRNA synthetase via boron-mediated covalent binding; trifluoro substitution could enhance affinity or alter specificity .

Biological Activity

4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol is a boron-containing heterocyclic compound that belongs to the benzoxaborole class. This compound has garnered attention for its diverse biological activities and potential therapeutic applications. The unique trifluoromethyl substitution pattern on the benzene ring enhances its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 189.92 g/mol. The compound features a benzene ring fused to a boron-containing heterocyclic system, with three fluorine atoms positioned at the 4, 5, and 6 positions.

Biological Activity Overview

Research indicates that benzoxaboroles exhibit a wide range of biological activities, including:

- Antifungal Activity : Compounds in this class have shown efficacy against various fungal pathogens by inhibiting enzymes critical for cell wall synthesis.

- Antibacterial Properties : They may also inhibit bacterial growth through similar mechanisms.

- Potential Anti-cancer Applications : Some studies suggest that benzoxaboroles can disrupt protein-protein interactions and modulate cellular signaling pathways involved in cancer progression.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound can form stable complexes with specific enzymes, leading to inhibition of their activity. This is crucial for its antifungal and antibacterial effects.

Table 1: Comparison of Biological Activities of Benzoxaborole Derivatives

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains three fluorine atoms; enhances reactivity | Antifungal and antibacterial properties |

| Tavaborole | Contains one fluorine atom; FDA-approved | Antifungal agent against onychomycosis |

| 5-Amino-1,3-dihydro-2,1-benzoxaborol-1-ol | Contains an amino group; different reactivity | Potential anticancer activity |

Case Studies

Research has highlighted the potential applications of this compound in various therapeutic contexts:

- Antifungal Studies : A study demonstrated that this compound effectively inhibited the growth of Candida albicans by targeting enzymes involved in cell wall biosynthesis.

- Antibacterial Research : Preliminary studies indicated that the compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus, suggesting its potential use in treating bacterial infections.

- Cancer Research : Investigations into the effects of benzoxaboroles on cancer cell lines have shown promise in disrupting signaling pathways essential for tumor growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.